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Compound of Interest

Compound Name: Revatropate

Cat. No.: B1680566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, detailed preclinical toxicology data for Revatropate, including

specific LD50 and NOAEL values, are not publicly available. The following application notes

and protocols are based on the known pharmacology of Revatropate as a selective muscarinic

antagonist and general principles of preclinical toxicology assessment as mandated by

regulatory agencies. The data presented in the tables are illustrative examples and should not

be considered as actual experimental results.

Introduction
Revatropate is a selective antimuscarinic agent with a greater inhibitory effect on M1 and M3

muscarinic acetylcholine receptors compared to the M2 subtype.[1] This selectivity suggests

potential therapeutic applications in conditions characterized by smooth muscle hyperactivity or

excessive glandular secretions, such as urge urinary incontinence and functional bowel

disorders.[1] Preclinical toxicology studies are a critical component of the drug development

process, designed to characterize the safety profile of a new chemical entity like Revatropate
before it can be administered to humans. These studies aim to identify potential target organs

of toxicity, determine dose-response relationships for adverse effects, and establish a safe

starting dose for clinical trials.
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Revatropate exerts its pharmacological effect by competitively blocking the binding of

acetylcholine to muscarinic receptors. The differential blockade of M1, M3, and M2 receptors is

key to its potential therapeutic window. M1 receptors are primarily found in the central nervous

system and salivary glands, M3 receptors are located on smooth muscle cells and secretory

glands, and M2 receptors are predominantly in the heart. By selectively targeting M1 and M3

receptors, Revatropate aims to reduce smooth muscle spasms and secretions with a lower

propensity for cardiac side effects associated with M2 receptor blockade.
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Revatropate's antagonistic action on the muscarinic signaling pathway.
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Quantitative Toxicology Data (Illustrative Examples)
The following tables summarize the type of quantitative data that would be generated in

preclinical toxicology studies for Revatropate.

Table 1: Acute Toxicity of Revatropate in Rodents (Illustrative Data)

Species
Route of
Administration

LD50 (mg/kg)
95%
Confidence
Interval

Observed
Clinical Signs

Mouse Oral (gavage) > 2000 N/A

Decreased

activity,

mydriasis at high

doses

Mouse Intravenous 150 120 - 180

Ataxia,

convulsions,

respiratory

distress

Rat Oral (gavage) > 2000 N/A

Piloerection,

mydriasis at high

doses

Rat Intravenous 180 155 - 205
Tremors, labored

breathing

Table 2: Repeat-Dose Toxicity of Revatropate (28-Day Oral Gavage Study in Rats) (Illustrative

Data)
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Dose Group
(mg/kg/day)

NOAEL
(mg/kg/day)

Target Organs of
Toxicity

Key Microscopic
Findings

0 (Vehicle Control) - None No significant findings

10 10 None
No treatment-related

findings

50 10 Salivary Glands, Heart

Salivary gland

hypertrophy, minimal

myocardial fibrosis

200 -
Salivary Glands,

Heart, Liver

Marked salivary gland

hypertrophy, moderate

myocardial fibrosis,

centrilobular

hepatocellular

hypertrophy

Table 3: Safety Pharmacology Core Battery Assessment of Revatropate in Non-Rodents (e.g.,

Beagle Dogs) (Illustrative Data)
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System Endpoint Dose (mg/kg, IV) Result

Cardiovascular Heart Rate 1 No significant change

5 Moderate tachycardia

20

Significant

tachycardia,

prolonged QT interval

Blood Pressure 1, 5, 20 No significant change

Central Nervous
Behavioral

Assessment
1, 5

No significant

changes

20
Mydriasis, tremors,

hyperactivity

Respiratory Respiratory Rate 1, 5, 20 No significant change

Tidal Volume 1, 5, 20 No significant change

Experimental Protocols
The following are representative protocols for key preclinical toxicology studies.

Acute Oral Toxicity Study (Up-and-Down Procedure) in
Rats
Objective: To determine the acute oral toxicity (and estimate the LD50) of Revatropate.

Materials:

Revatropate

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Sprague-Dawley rats (female, 8-12 weeks old)

Oral gavage needles

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1680566?utm_src=pdf-body
https://www.benchchem.com/product/b1680566?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1680566?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Standard laboratory animal caging and diet

Procedure:

Animals are acclimated for at least 5 days prior to dosing.

A single animal is dosed with a starting dose of Revatropate (e.g., 2000 mg/kg) via oral

gavage.

The animal is observed for mortality and clinical signs of toxicity for up to 14 days. Key

observation times are immediately after dosing, at 4 hours, and then daily.

If the animal survives, the next animal is dosed at a higher dose (not applicable if starting at

the limit dose of 2000 mg/kg). If the animal dies, the next animal is dosed at a lower dose.

The study proceeds sequentially until the criteria for the Up-and-Down Procedure are met,

allowing for the calculation of the LD50.

All animals are subjected to a gross necropsy at the end of the study.

28-Day Repeat-Dose Oral Toxicity Study in Rats
Objective: To evaluate the potential toxicity of Revatropate following daily oral administration

for 28 days in rats.

Materials:

Revatropate

Vehicle

Sprague-Dawley rats (equal numbers of males and females)

Oral gavage needles

Equipment for clinical pathology (hematology, clinical chemistry, urinalysis)

Necropsy and histology equipment
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Procedure:

Animals are randomly assigned to dose groups (e.g., vehicle control, low-, mid-, and high-

dose Revatropate). Typically 10 animals/sex/group.

Revatropate or vehicle is administered daily via oral gavage for 28 consecutive days.

In-life Observations:

Mortality and morbidity checks are performed twice daily.

Detailed clinical observations are recorded weekly.

Body weights and food consumption are measured weekly.

Ophthalmological examinations are conducted prior to the study and at termination.

Clinical Pathology:

Blood and urine samples are collected at termination for hematology, clinical chemistry,

and urinalysis.

Terminal Procedures:

At the end of the 28-day dosing period, animals are euthanized.

A full gross necropsy is performed on all animals.

Organ weights are recorded for key organs (e.g., brain, heart, liver, kidneys, spleen,

gonads).

A comprehensive list of tissues is collected and preserved for histopathological

examination.

Experimental Workflow Visualization
The following diagram outlines a typical workflow for a preclinical toxicology assessment

program.
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A generalized workflow for preclinical toxicology assessment.
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Conclusion
The successful progression of Revatropate through preclinical development hinges on a

thorough characterization of its safety profile. The illustrative data and protocols provided

herein offer a framework for the types of studies required. It is imperative that these studies are

conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data

integrity and support regulatory submissions. The ultimate goal is to establish a comprehensive

understanding of the potential risks associated with Revatropate administration in humans,

thereby ensuring patient safety in subsequent clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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